molecular formula C13H16N4OS B2393722 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2097915-40-5

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2393722
CAS No.: 2097915-40-5
M. Wt: 276.36
InChI Key: WEACLTGCXBQARD-UHFFFAOYSA-N
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Description

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.

Mode of Action

Compounds with a similar structure have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.

Biochemical Pathways

Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have unique ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have significant molecular and cellular effects.

Action Environment

Similar compounds have been found to be stable under various conditions , suggesting that this compound may also be influenced by environmental factors.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-10-4-5-12(19-10)13(18)16-8-2-3-11(16)9-17-14-6-7-15-17/h4-7,11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEACLTGCXBQARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCC2CN3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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